N-(4-hydroxystyryl)formamide
Description
N-(4-hydroxystyryl)formamide (also referred to as (Z)-N-(4-hydroxystyryl)formamide in some studies) is a secondary metabolite predominantly isolated from fungal sources, including Aspergillus fumigatus SG-17 , Penicillium species from deep-sea sediments , and salt-tolerant Penicillium chrysogenum HK14-01 . Structurally, it features a formamide group attached to a 4-hydroxystyryl moiety, with a characteristic Z-configuration at the double bond (Fig. 1).
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
N-[(E)-2-(4-hydroxyphenyl)ethenyl]formamide |
InChI |
InChI=1S/C9H9NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-7,12H,(H,10,11)/b6-5+ |
InChI Key |
SOUPPVGWCZENNQ-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/NC=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CNC=O)O |
Synonyms |
N-(2-cis(4-hydroxyphenyl)ethenyl)formamide WF 5239 WF-5239 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of formamide derivatives is highly influenced by substituents on the aromatic ring and the configuration of the styryl group. Below is a comparative analysis (Table 1):
Table 1: Comparison of N-(4-hydroxystyryl)formamide with Analogues
Key Research Findings
Antioxidant Activity
- This compound outperforms chlorophenyl derivatives (e.g., compound 6–10 in ) in radical scavenging assays, likely due to the electron-donating hydroxyl group enhancing resonance stabilization of radicals .
Antimicrobial Activity
- The Z-configuration of this compound is critical for its antimicrobial effects. Cis/trans isomers (e.g., compounds 3 and 4 in ) show divergent activities: the Z-form inhibits E. coli, while the E-form is less potent .
- Chlorophenyl derivatives (e.g., N-(4-chlorophenyl)formamide ) lack significant antimicrobial activity, highlighting the importance of the styryl moiety for target binding.
Structural-Activity Relationships (SAR)
- Hydroxyl Group : Essential for antioxidant and antimicrobial activities; substitution with chlorine or methoxy reduces potency.
- Styryl Configuration : Z-configuration enhances membrane permeability and target binding .
- Aromatic Substituents: Electron-donating groups (e.g., -OH) improve bioactivity, while electron-withdrawing groups (e.g., -NO₂) favor synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
